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Monosodium gluta-mate monohydrate -

Monosodium gluta-mate monohydrate

Catalog Number: EVT-14253826
CAS Number:
Molecular Formula: C5H10NNaO5
Molecular Weight: 187.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monosodium glutamate monohydrate is a sodium salt of glutamic acid, a non-essential amino acid that plays a critical role in cellular metabolism and is known for its flavor-enhancing properties. Its chemical formula is C5H8NNaO4C_5H_8NNaO_4 and it is commonly used in the food industry as a flavor enhancer, particularly in Asian cuisine. The compound was first isolated by Japanese chemist Kikunae Ikeda in 1908, who recognized its unique taste profile, which he termed "umami"—a savory flavor distinct from the basic tastes of sweet, salty, sour, and bitter .

Source

Monosodium glutamate is primarily produced through fermentation processes using carbohydrates derived from sources such as sugar beets, sugar cane, tapioca, or molasses. Historically, it was extracted from seaweed but has since transitioned to microbial fermentation methods due to efficiency and cost-effectiveness .

Classification

Monosodium glutamate falls under the category of food additives and flavor enhancers. It is classified as a non-essential amino acid and is categorized chemically as an ionic compound due to the presence of sodium ions and glutamate anions in its structure.

Synthesis Analysis

The synthesis of monosodium glutamate can be accomplished through several methods:

Technical Details

The fermentation process typically involves:

  • Culturing bacteria under controlled conditions.
  • Harvesting the culture broth after sufficient fermentation time.
  • Isolating L-glutamate through filtration and concentration processes.
  • Neutralizing with sodium hydroxide to form monosodium glutamate.
Molecular Structure Analysis

Monosodium glutamate has a molecular structure characterized by an ionic bond between sodium ions (Na+Na^+) and glutamate anions (C5H8NO4C_5H_8NO_4^-). The structure can be represented as follows:

  • Molecular Formula: C5H8NNaO4C_5H_8NNaO_4
  • Molar Mass:
    • Anhydrous: 169.11 g/mol
    • Monohydrate: 187.12 g/mol
  • Zwitterionic Form: In solid state, it exists as a zwitterion where the amino group carries a positive charge while one of the carboxyl groups carries a negative charge.

Data

  • Melting Point: Approximately 232 °C
  • Solubility: Highly soluble in water (740 g/L at 20 °C) but insoluble in organic solvents like ether .
Chemical Reactions Analysis

Monosodium glutamate can undergo various chemical reactions:

  1. Hydrolysis: Under acidic conditions, monosodium glutamate can revert to its constituent components:
    C5H8NNaO4+H2OC5H9NO4+Na+C_5H_8NNaO_4+H_2O\rightarrow C_5H_9NO_4+Na^+
  2. Decomposition: When heated above 232 °C, it decomposes and releases toxic fumes containing oxides of nitrogen and sodium .
  3. Maillard Reaction: At high temperatures in the presence of sugars, monosodium glutamate participates in the Maillard reaction, contributing to browning and flavor development in cooked foods.
Mechanism of Action

The mechanism by which monosodium glutamate enhances flavor involves its interaction with specific receptors on taste buds that detect umami flavors. The presence of monosodium glutamate stimulates these receptors, enhancing the savory taste profile of foods.

Process

  1. Upon ingestion, monosodium glutamate dissociates into sodium ions and glutamate.
  2. Glutamate binds to umami receptors (specifically mGluR4) on taste cells.
  3. This binding triggers signal transduction pathways that enhance the perception of savory flavors.

Data

Research indicates that monosodium glutamate can increase the palatability of food by intensifying existing flavors rather than adding new ones .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Odor: Odorless.
  • Density: Approximately 26.2 g/cm³ for saturated solutions at 20 °C.

Chemical Properties

  • pH Range: Solutions typically have pH values between 6.7 and 7.2.
  • Stability: Stable under normal food processing conditions; does not degrade during cooking.
  • Non-hygroscopic: Does not absorb moisture from the air.
Applications

Monosodium glutamate is widely utilized in various fields:

  1. Food Industry: As a flavor enhancer in soups, sauces, processed meats, and snacks.
  2. Scientific Research: Used in studies related to taste perception and neurobiology due to its interaction with neurotransmitter systems.
  3. Pharmaceuticals: Occasionally used in formulations for its flavor-enhancing properties.
Historical Development and Academic Discourse

Discovery and Early Scientific Investigations: Ikeda’s Isolation and Patenting

In 1907, Japanese chemist Professor Kikunae Ikeda identified a unique savory taste in kelp (kombu) broth, distinct from sweet, sour, salty, or bitter. By 1908, he isolated glutamic acid crystals as the source, naming the taste "umami" (from Japanese umai, "delicious") [5] [8]. Ikeda neutralized glutamic acid with sodium bicarbonate, creating monosodium glutamate monohydrate (MSG)—a stable, water-soluble seasoning. He patented this production method in April 1908, and with entrepreneur Saburosuke Suzuki, launched the product Aji-no-Moto ("Essence of Taste") in 1909 [2] [5].

Initial industrial production (1909–1962) used hydrolysis of wheat gluten, yielding limited quantities due to technical constraints. By 1956, bacterial fermentation (Corynebacterium species metabolizing sugarcane or beet molasses) became the dominant method, reducing costs and environmental impact. By 2016, global production reached 2 million tons/year [1] [2].

Table 1: Evolution of MSG Production Methods

PeriodMethodKey MaterialYield Limitation
1909–1962Acid hydrolysisWheat glutenLow glutamate extraction
1962–1973Chemical synthesisAcrylonitrileOptical resolution complexity
1973–presentBacterial fermentationSugarcane/molassesHigh efficiency (>95%)

Evolution of Umami Theory: From Gastronomic Curiosity to Neurosensory Recognition

Ikeda’s discovery faced initial skepticism, as Western science recognized only four basic tastes. Glutamic acid, isolated in 1866 by Ritthausen, was misclassified as "insipid" or "sour" [6]. The divergence in culinary traditions delayed umami’s acceptance:

  • Japanese dashi (kelp/bonito broth) delivered a pure umami taste dominated by glutamate (up to 1,300 mg/100g in kombu) [6].
  • Western soups used meat/vegetable stocks with complex amino acid profiles, masking glutamate’s distinct contribution [6] [8].

Key scientific milestones propelled recognition:

  • 1913: Ikeda’s student Shintaro Kodama identified 5'-inosinate in bonito flakes, revealing umami synergy [6].
  • 1957: Akira Kuninaka discovered 5'-guanylate in shiitake mushrooms, confirming nucleotide-glutamate synergism [6].
  • 1979: Shizuko Yamaguchi presented umami theory at the ACS symposium, introducing it as a neurosensory concept [6].
  • 2002: Umami taste receptors (T1R1/T1R3) were identified, validating it as the fifth basic taste [4].

Table 2: Amino Acid Profiles of Traditional Soup Stocks

Soup TypeGlutamate (mg/100g)Dominant Free Amino AcidsTaste Profile
Japanese kombu dashi1,300Glutamate, aspartateSimple, clean umami
Western beef stock200Glutamate, glycine, alanineComplex, meaty

Controversies in 20th-Century Research: "Chinese Restaurant Syndrome" and Methodological Debates

In 1968, a letter in The New England Journal of Medicine by Dr. Robert Ho Man Kwok linked Northern Chinese food to symptoms like numbness and palpitations. Kwok speculated about salt, cooking wine, or MSG, but media coverage coined the term "Chinese Restaurant Syndrome" (CRS), blaming MSG exclusively [3] [9]. This ignited two decades of flawed research:

Flawed Studies and Bias

  • Herbert Schaumburg’s experiments (1969):
  • Gave 5g MSG in broth to 56 volunteers without blinding.
  • 55 reported symptoms (e.g., burning, chest pain), but no control group was used, and MSG was administered on empty stomachs [3].
  • Robert Olney’s mouse study (1969):
  • Injected neonatal mice with 4–7 mg MSG/g body weight (equivalent to a human consuming 500g MSG at once).
  • Reported brain lesions and stunted growth, but humans ingest—not inject—MSG, and the blood-brain barrier blocks glutamate entry [3] [7].

Methodological Critiques

Subsequent double-blind studies debunked CRS:

  • 1993: 71 fasting subjects consumed 5g MSG; one placebo reaction occurred [1].
  • 2000: 130 self-identified MSG-sensitive subjects underwent multiple trials. Only two reacted inconsistently, and symptoms were absent when MSG was consumed with food [1] [9].The nocebo effect and racial bias amplified the controversy. MSG became associated with "foreign" cuisine, ignoring its prevalence in Western foods (e.g., canned soups, chips) [7] [9].

Table 3: Key Flaws in Early MSG Studies

StudyDesign FlawDose/RouteConclusion Validity
Schaumburg (1969)No blinding/controls5g in broth, fastingLow: Power of suggestion
Olney (1969)Non-human route7 mg/g, injectedNot applicable to humans
Kwok (1968)Anecdotal, no controlsVariable, in foodHypothesis-generating only

Properties

Product Name

Monosodium gluta-mate monohydrate

IUPAC Name

sodium;2-amino-5-hydroxy-5-oxopentanoate;hydrate

Molecular Formula

C5H10NNaO5

Molecular Weight

187.13 g/mol

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1

InChI Key

GJBHGUUFMNITCI-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.O.[Na+]

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